molecular formula C13H11ClN2 B2506392 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine CAS No. 132035-31-5

4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine

Cat. No. B2506392
CAS RN: 132035-31-5
M. Wt: 230.7
InChI Key: BVZSSXOUAZMZLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, a series of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were synthesized using a one-pot method involving 2-acetylpyrazine and N,N'-dimethoxybenzaldehydes . This method appears to be efficient and could potentially be adapted for the synthesis of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper was confirmed using single crystal X-ray diffraction, which revealed the presence of CH⋯N, CH⋯O, and C⋯C aromatic stacking type of intermolecular secondary interactions, leading to the formation of supramolecular structures . The dihedral angles between the substituted rings were found to be in the range of 33–45°. This structural information is crucial for understanding the molecular conformation and potential reactivity of similar compounds, including this compound.

Chemical Reactions Analysis

The second paper discusses the synthesis of azulene-substituted pyridines, which are obtained from the reaction of corresponding pyranylium salts with ammonium acetate in ethanol . Although the specific reactions involving this compound are not mentioned, the described methodology could provide insights into the types of chemical reactions that such pyridine derivatives might undergo.

Physical and Chemical Properties Analysis

The photophysical properties of the synthesized compounds in the first paper were studied using UV-Visible and fluorescence spectroscopy, revealing strong bands attributed to intramolecular charge transfer (π–π*) transitions . Electrochemical properties were analyzed by cyclic voltammetry, showing that the compounds exhibited oxidation peaks, with one compound also showing a reversible reduction peak . These findings are significant for understanding the electronic properties of pyridine derivatives and could be relevant when studying the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Techniques : 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine derivatives have been synthesized through various chemical reactions. For instance, the Wittig reaction has been employed for preparing related compounds (Andreu, Malfant, Lacroix, & Cassoux, 2000).
  • Crystal Structure Analysis : X-ray diffraction studies have been used to determine the crystal structures of these compounds, providing insight into their molecular configurations (Vimalraj & Pandiarajan, 2010).

Biological Activities

Chemical Properties and Reactions

  • Electrochemical and Optical Properties : Research has focused on the electrochemical and optical properties of related compounds, revealing insights into intramolecular charge transfer and bond lengths (Andreu, Malfant, Lacroix, & Cassoux, 2000).
  • Reaction Mechanisms : Studies have also investigated the mechanisms of various chemical reactions involving these compounds, such as disproportionation reactions in acid media (Cox, Cheon, Keum, & Buncel, 1998).

Applications in Material Science

properties

IUPAC Name

4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZSSXOUAZMZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324148
Record name 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

132035-31-5
Record name 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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